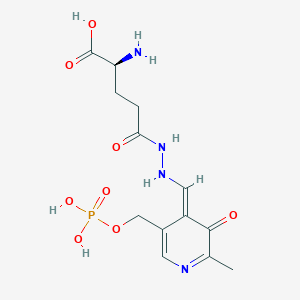
PLPGH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
PLPGH is a derivative of pyridoxal phosphate, the active form of vitamin B6. This compound is known for its role in inhibiting the enzyme glutamate decarboxylase, which is crucial in the synthesis of gamma-aminobutyric acid (GABA), a major inhibitory neurotransmitter in the central nervous system .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of pyridoxal phosphate gamma-glutamyl hydrazone typically involves the reaction of pyridoxal phosphate with gamma-glutamyl hydrazine under controlled conditions. The reaction is carried out in an aqueous medium, often at a slightly acidic pH to facilitate the formation of the hydrazone bond .
Industrial Production Methods
While specific industrial production methods are not extensively documented, the synthesis process can be scaled up by optimizing reaction conditions such as temperature, pH, and reactant concentrations. The use of continuous flow reactors may also enhance the efficiency and yield of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
PLPGH primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in oxidation and reduction reactions, depending on the reagents and conditions used .
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles such as amines or thiols.
Oxidation Reactions: Often use oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Commonly employ reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted hydrazones, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced derivatives .
Applications De Recherche Scientifique
PLPGH has several applications in scientific research:
Chemistry: Used as a reagent in the synthesis of other complex molecules.
Biology: Studied for its role in inhibiting glutamate decarboxylase and its effects on GABA synthesis.
Medicine: Investigated for its potential therapeutic effects in neurological disorders due to its impact on GABA levels.
Industry: Utilized in the production of various biochemical reagents and pharmaceuticals.
Mécanisme D'action
PLPGH exerts its effects by inhibiting the enzyme glutamate decarboxylase. This inhibition reduces the synthesis of gamma-aminobutyric acid (GABA), leading to alterations in neurotransmitter levels and potentially affecting neuronal excitability. The compound binds to the active site of the enzyme, preventing the conversion of glutamate to GABA .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyridoxal phosphate: The active form of vitamin B6, involved in numerous enzymatic reactions.
Pyridoxamine phosphate: Another derivative of vitamin B6, also acting as a coenzyme in various biochemical processes.
Pyridoxine phosphate: A precursor to pyridoxal phosphate, involved in amino acid metabolism.
Uniqueness
PLPGH is unique due to its specific inhibitory action on glutamate decarboxylase, which distinguishes it from other vitamin B6 derivatives. This unique property makes it a valuable tool in studying the role of GABA in the central nervous system and exploring potential therapeutic applications .
Propriétés
Numéro CAS |
14520-50-4 |
|---|---|
Formule moléculaire |
C13H19N4O8P |
Poids moléculaire |
390.29 g/mol |
Nom IUPAC |
(2S)-2-amino-5-[(2E)-2-[[3-hydroxy-2-methyl-5-(phosphonooxymethyl)pyridin-4-yl]methylidene]hydrazinyl]-5-oxopentanoic acid |
InChI |
InChI=1S/C13H19N4O8P/c1-7-12(19)9(8(4-15-7)6-25-26(22,23)24)5-16-17-11(18)3-2-10(14)13(20)21/h4-5,10,19H,2-3,6,14H2,1H3,(H,17,18)(H,20,21)(H2,22,23,24)/b16-5+/t10-/m0/s1 |
Clé InChI |
UFFFSELLKQBMQJ-CYNRKNSPSA-N |
SMILES |
CC1=NC=C(C(=C1O)C=NNC(=O)CCC(C(=O)O)N)COP(=O)(O)O |
SMILES isomérique |
CC1=NC=C(/C(=C\NNC(=O)CC[C@@H](C(=O)O)N)/C1=O)COP(=O)(O)O |
SMILES canonique |
CC1=NC=C(C(=CNNC(=O)CCC(C(=O)O)N)C1=O)COP(=O)(O)O |
Synonymes |
pyridoxal phosphate gamma-glutamyl hydrazone |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















